![molecular formula C16H18BrN3O B6440294 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-58-7](/img/structure/B6440294.png)
1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
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Overview
Description
1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 5-bromo-2-methylbenzoyl group: This step often involves the use of bromination reactions followed by Friedel-Crafts acylation.
Coupling with the pyrazole ring: The final step involves the coupling of the azetidine intermediate with a pyrazole derivative, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-imidazole
- 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-triazole
Uniqueness
1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is unique due to its specific combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-11-6-18-20(7-11)10-13-8-19(9-13)16(21)15-5-14(17)4-3-12(15)2/h3-7,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHORYRHFNHYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CC(C2)CN3C=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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